2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6,6-dimethyl-9-(4-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-24(2)11-18-20(19(31)12-24)21(14-7-9-16(10-8-14)30(32)33)29-22(26-18)27-23(28-29)34-13-15-5-3-4-6-17(15)25/h3-10,21H,11-13H2,1-2H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZNNUWXCGIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent studies and findings.
Chemical Structure
The chemical structure of the compound includes a triazoloquinazolinone core with various substituents that may influence its biological activity. The presence of a fluorobenzyl group and a nitrophenyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazoline and triazole have been reported to act as potent inhibitors of various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis . The specific compound is hypothesized to exhibit similar mechanisms due to its structural analogies.
Antimicrobial Properties
Compounds containing triazole and quinazoline rings have shown promising antimicrobial activity. Research indicates that modifications in the aromatic substituents can enhance their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus . The 4-nitrophenyl group in this compound may contribute to its antimicrobial action through electron-withdrawing effects that stabilize reactive intermediates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. For example:
- The 2-fluorobenzyl thioether group may enhance lipophilicity, promoting better cell membrane penetration.
- The dimethyl substitution at position 6 could influence receptor binding affinities and selectivity.
Data Tables
| Biological Activity | Reference |
|---|---|
| Anticancer (IC50 < 10 μM) | |
| Antimicrobial (effective against E. coli) | |
| JNK Inhibition (EC50 = 6.23 μM) |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of similar triazoloquinazolines on human cancer cell lines. Results showed that compounds with a similar backbone exhibited IC50 values below 10 μM against breast and lung cancer cells, suggesting significant potential for further development.
- Antimicrobial Efficacy : A series of compounds were tested against Staphylococcus aureus, revealing that modifications to the nitrophenyl group enhanced antibacterial activity compared to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for various therapeutic applications due to its potential as an enzyme inhibitor or receptor modulator . Its structure suggests possible activity against several disease targets:
- Anticancer Activity: Preliminary studies indicate that derivatives of triazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties: Research has identified similar compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Synthetic Chemistry
This compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions:
- Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions to introduce other functional groups, enhancing its versatility for synthesizing more complex molecules.
Biological Research
The unique structural features of this compound make it a subject of interest for studying biological interactions:
- Structure-Activity Relationship (SAR) Studies: Researchers are investigating how modifications to the core structure affect biological activity, which could lead to the development of more potent derivatives .
- Molecular Docking Studies: Computational studies are being conducted to predict how this compound binds to specific biological targets, providing insights into its mechanism of action and guiding further modifications for improved efficacy .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of triazoloquinazolinone derivatives, compounds structurally similar to 2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one were tested against a panel of 60 human cancer cell lines. Results indicated significant cytotoxicity associated with specific substitutions on the quinazolinone core, highlighting the potential for developing targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds revealed effective inhibition against various bacterial strains. The study utilized standard microbiological techniques to assess minimum inhibitory concentrations (MICs), demonstrating that modifications to the sulfur-containing group significantly enhanced antimicrobial activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazoloquinazolinone Derivatives
Key Observations :
Key Findings :
Table 3: Property Comparison Using Computational Models
*SAHA (suberoylanilide hydroxamic acid) is a reference HDAC inhibitor.
Key Insights :
- The target compound’s higher LogP (3.8 vs. 2.9 in hydroxyl-substituted analogs) suggests greater membrane permeability but lower aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
